molecular formula C9H5BrN2O2 B1376527 3-Bromo-7-nitroquinoline CAS No. 1354221-07-0

3-Bromo-7-nitroquinoline

Cat. No.: B1376527
CAS No.: 1354221-07-0
M. Wt: 253.05 g/mol
InChI Key: XIAPLHYFQYRMPL-UHFFFAOYSA-N
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Description

3-Bromo-7-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the third position and a nitro group at the seventh position on the quinoline ring

Biochemical Analysis

Biochemical Properties

3-Bromo-7-nitroquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways in which it is involved .

Additionally, this compound has been found to interact with proteins involved in cellular signaling pathways. For instance, it can bind to kinases, which are enzymes that play a crucial role in the phosphorylation of proteins. This binding can modulate the activity of the kinases, leading to alterations in cellular signaling cascades .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death. This effect is mediated through the activation of caspases, which are proteases that play a key role in the execution of apoptosis .

Moreover, this compound influences cell signaling pathways by modulating the activity of key signaling molecules such as mitogen-activated protein kinases (MAPKs). This modulation can lead to changes in gene expression, affecting cellular processes such as proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of cytochrome P450, this compound can prevent the enzyme from metabolizing its substrates, leading to an accumulation of these substrates in the cell .

Additionally, this compound can interact with DNA, leading to changes in gene expression. This interaction can occur through the binding of the compound to specific DNA sequences, thereby affecting the transcription of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat .

Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of enzyme activity and persistent changes in gene expression. In in vivo studies, the compound has been shown to have prolonged effects on cellular function, including sustained inhibition of tumor growth in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects while still exerting its biochemical effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical effect. Beyond this threshold, increasing the dosage does not proportionally increase the effect but rather leads to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This interaction can lead to the inhibition of the enzyme’s activity, affecting the metabolism of various substrates . Additionally, this compound can influence metabolic flux by altering the levels of metabolites involved in key biochemical pathways .

The compound can also interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is involved in redox reactions. This interaction can affect the overall redox balance within the cell, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. For instance, the compound can bind to albumin, a protein that facilitates its transport in the bloodstream . Additionally, this compound can interact with membrane transporters, which mediate its uptake into cells .

The localization and accumulation of this compound within specific tissues can influence its biochemical effects. For example, higher concentrations of the compound in the liver can lead to more pronounced effects on hepatic enzymes and metabolic pathways .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and affect gene expression . Additionally, this compound can localize in the mitochondria, where it can influence mitochondrial function and cellular metabolism .

Targeting signals and post-translational modifications can direct this compound to specific subcellular compartments. For instance, phosphorylation of the compound can enhance its localization to the nucleus, thereby increasing its effects on gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-nitroquinoline typically involves the bromination and nitration of quinoline derivatives. One common method includes the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromoquinoline is then subjected to nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group at the seventh position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable processes. These may include the use of continuous flow reactors and greener reaction conditions to minimize waste and improve yield. For example, microwave-assisted synthesis and solvent-free conditions have been explored to enhance the efficiency of the bromination and nitration steps .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-nitroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the nitrogen atom in the quinoline ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.

    Reduction: 3-Bromo-7-aminoquinoline.

    Oxidation: Oxidized quinoline derivatives, though these are less commonly studied.

Scientific Research Applications

3-Bromo-7-nitroquinoline has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and parasitic infections.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Bromo-7-nitroquinoline in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and bromine substituents. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in halogen bonding with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoquinoline: Lacks the nitro group, making it less reactive in certain chemical transformations.

    7-Nitroquinoline:

    3-Chloro-7-nitroquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

3-Bromo-7-nitroquinoline is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and interactions in both chemical and biological systems .

Properties

IUPAC Name

3-bromo-7-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-7-3-6-1-2-8(12(13)14)4-9(6)11-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAPLHYFQYRMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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